rac N-Desbutyroyl-d5 Acebutolol
CAS No.: 1329613-82-2
Cat. No.: VC0139176
Molecular Formula: C14H22N2O3
Molecular Weight: 271.372
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1329613-82-2 |
---|---|
Molecular Formula | C14H22N2O3 |
Molecular Weight | 271.372 |
IUPAC Name | 1-[5-amino-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone |
Standard InChI | InChI=1S/C14H22N2O3/c1-9(2)16-7-12(18)8-19-14-5-4-11(15)6-13(14)10(3)17/h4-6,9,12,16,18H,7-8,15H2,1-3H3/i7D2,8D2,12D |
Standard InChI Key | DBUJVRULIBQHKT-YKXHHFFSSA-N |
SMILES | CC(C)NCC(COC1=C(C=C(C=C1)N)C(=O)C)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
rac N-Desbutyroyl-d5 Acebutolol is a deuterium-labeled analog of a metabolite derived from the beta-blocker Acebutolol. The compound is characterized by the incorporation of five deuterium atoms at specific positions within its molecular structure. This deuteration provides significant advantages in analytical applications, allowing for precise tracking in metabolic and pharmacokinetic studies. The compound is identified by the CAS number 1329613-82-2, distinguishing it from its non-deuterated counterpart (CAS 57898-80-3) .
The compound has several synonyms in scientific literature, including N-Desbutyroyl Acebutolol-d5, 1-[5-amino-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone, HY-135252S, and the more descriptive (+/-)-1-[5-Amino-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy-d5]phenyl]ethanone . The "rac" prefix indicates that it exists as a racemic mixture of enantiomers, containing equal amounts of both the R and S stereoisomers.
Physicochemical Properties
rac N-Desbutyroyl-d5 Acebutolol exhibits distinctive physicochemical properties that are fundamental to understanding its behavior in both research and analytical contexts. The molecular formula is C14H22N2O3 with a precise molecular weight of 271.37 g/mol . The compound's structure includes key functional groups: an amino group, a ketone moiety, a hydroxyl group, and a propan-2-ylamino substituent.
Table 1: Key Physicochemical Properties of rac N-Desbutyroyl-d5 Acebutolol
Property | Value |
---|---|
CAS Number | 1329613-82-2 |
Molecular Formula | C14H22N2O3 |
Molecular Weight | 271.37 g/mol |
Recommended Purity | ≥95% |
Storage Temperature | -20°C |
IUPAC Name | 1-[5-amino-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone |
Structural Comparison and Related Compounds
Relation to Parent Compound
rac N-Desbutyroyl-d5 Acebutolol represents a deuterated version of a metabolite of Acebutolol, which is a cardioselective beta-blocker used clinically for treating hypertension and cardiac arrhythmias . The structural relationship between these compounds provides valuable insights into the metabolic pathways and pharmacokinetics of Acebutolol in biological systems. The absence of the butyroyl group (as indicated by the "desbutyroyl" in the name) distinguishes this compound structurally from Acebutolol, while the deuterium labeling provides a means to track this metabolite in complex biological matrices.
Structural Analogs and Derivatives
Several structurally related compounds exist within the same chemical family. These include:
Table 2: Structurally Related Compounds to rac N-Desbutyroyl-d5 Acebutolol
Compound Name | Molecular Formula | Relationship to rac N-Desbutyroyl-d5 Acebutolol |
---|---|---|
rac N-Desbutyroyl Acebutolol | C14H22N2O3 | Non-deuterated analog |
rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride | C20H28D5ClN2O4 | Related deuterated Acebutolol derivative |
rac Des(isopropylamino) Acebutolol-d5 Diol | C15H16D5NO5 | Lacks isopropylamino group with deuteration |
rac N-Desisopropyl-N-ethyl Acebutolol-d5 | C17H21D5N2O4 | Contains ethyl instead of isopropyl group |
rac Diacetolol-D7 | C16H17D7N2O4 | Contains seven deuterium atoms |
This family of compounds represents various metabolites and derivatives of Acebutolol, each with specific deuterium labeling patterns that facilitate their use in metabolic and pharmacokinetic studies . The presence of these related compounds in the scientific literature underscores the importance of Acebutolol as a subject of pharmaceutical research and the value of deuterated analogs in such studies.
Applications in Research and Analysis
Pharmaceutical and Biochemical Research
rac N-Desbutyroyl-d5 Acebutolol serves as an essential tool in pharmaceutical and biochemical research, particularly in studies involving beta-blocker metabolism. The compound's deuterium labeling provides a distinct advantage in mass spectrometric analysis, enabling researchers to differentiate between endogenous and exogenous compounds in complex biological matrices. This capability is particularly valuable in drug development, where understanding metabolic pathways is crucial for assessing safety and efficacy .
The compound integrates seamlessly into existing research protocols, providing a robust and cost-effective solution for high-precision scientific investigations. Its application extends to cardiovascular research, where it helps elucidate the mechanisms of action and metabolic fate of beta-blockers like Acebutolol . Researchers can leverage the compound's stable isotope labeling to achieve more precise analytical results, enhancing the reliability and reproducibility of their findings.
Analytical Standards and Quality Control
As a reference standard, rac N-Desbutyroyl-d5 Acebutolol plays a critical role in analytical chemistry, particularly in the pharmaceutical industry. The compound serves as a benchmark for quality control processes, ensuring the accurate identification and quantification of Acebutolol metabolites in various formulations . This application is essential for maintaining regulatory compliance and product quality in pharmaceutical manufacturing.
The compound's high purity (typically ≥95%) makes it ideal for calibration purposes in sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). When used as an internal standard, the deuterated compound allows for precise quantification of its non-deuterated counterpart, compensating for variations in sample preparation and instrument performance. This capability is particularly valuable in bioanalytical methods, where accurate quantification of drug metabolites in biological samples is essential .
Metabolic Significance and Pharmacokinetic Applications
Metabolic Pathway Tracking
rac N-Desbutyroyl-d5 Acebutolol represents a valuable tool for investigating the metabolic pathways of Acebutolol. By incorporating deuterium atoms at strategic positions, researchers can track the metabolism of this beta-blocker with extraordinary precision. This tracking capability provides insights into how Acebutolol is processed in the body, revealing potential drug-drug interactions and individual variations in metabolism that may influence therapeutic outcomes .
The compound's utility in metabolic studies stems from the kinetic isotope effect, wherein bonds involving deuterium atoms typically break more slowly than those involving hydrogen. This property allows researchers to distinguish between different metabolic routes and identify rate-limiting steps in the metabolism of Acebutolol. Such information is crucial for optimizing dosing regimens and predicting potential adverse effects in different patient populations.
Pharmacokinetic Investigations
In pharmacokinetic studies, rac N-Desbutyroyl-d5 Acebutolol enables researchers to gain deeper insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of Acebutolol. The compound's stable isotope labeling facilitates the differentiation between parent drug and metabolites, providing a clearer picture of how Acebutolol behaves in biological systems . This information is essential for developing more effective and safer beta-blocker medications.
The compound's application in pharmacokinetic investigations extends to interspecies comparisons, allowing researchers to assess how metabolic pathways differ between humans and animal models. Such comparative studies are invaluable in translational research, bridging the gap between preclinical and clinical phases of drug development. By understanding these differences, researchers can better predict how findings from animal studies will translate to human patients.
Future Research Directions
Expanded Analytical Applications
The future of rac N-Desbutyroyl-d5 Acebutolol in research likely involves expanded applications in analytical chemistry and metabolomics. As analytical techniques continue to evolve, particularly in the realm of mass spectrometry, this deuterated compound may find new applications in multi-omics approaches to drug discovery and development. Integration with advanced separation techniques and high-resolution mass spectrometry could further enhance its utility in complex biological analyses.
Personalized Medicine Applications
Another promising direction for research involving rac N-Desbutyroyl-d5 Acebutolol lies in personalized medicine. By using this compound in pharmacokinetic studies across different patient populations, researchers may uncover genetic and physiological factors that influence Acebutolol metabolism. Such insights could inform more personalized approaches to beta-blocker therapy, optimizing treatment outcomes and minimizing adverse effects through individualized dosing regimens.
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